molecular formula C8H7NS B565639 Benzyl Isothiocyanate-d7 CAS No. 1246818-63-2

Benzyl Isothiocyanate-d7

Cat. No. B565639
CAS RN: 1246818-63-2
M. Wt: 156.254
InChI Key: MDKCFLQDBWCQCV-XZJKGWKKSA-N
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Description

Benzyl Isothiocyanate-d7 (BITC-d7) is a deuterium-labeled version of Benzyl Isothiocyanate (BITC). BITC is a natural isothiocyanate found in plants of the mustard family . It has been found to have antimicrobial activity and can inhibit cell mobility, migration, and invasion, as well as the activity of matrix metalloproteinase-2 (MMP-2) in murine melanoma cells .


Synthesis Analysis

A new efficient method for the synthesis of isothiocyanates, including BITC-d7, has been developed. This involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as a solvent . Another method involves a multicomponent reaction using isocyanides, elemental sulfur, and amines .


Molecular Structure Analysis

The molecular structure of BITC-d7 has been investigated using various techniques such as circular dichroism spectroscopy, anilino-1-naphthalenesulfonic acid fluorescence, and dynamic light scattering . The molecular weight of BITC-d7 is 156.26 and its molecular formula is C8D7NS .


Chemical Reactions Analysis

BITC-d7 can affect the integrity of the cell membrane, inducing a decrease in the intracellular ATP level and an increase in the extracellular ATP level . It also influences the acetylation and methylation status of specific lysine residues on histones H3 and H4 .


Physical And Chemical Properties Analysis

BITC-d7 is a colorless to pale yellow liquid . It has a molecular weight of 156.26 and its molecular formula is C8D7NS .

Scientific Research Applications

Nanoparticle Delivery System

Benzyl Isothiocyanate's (BITC) health benefits are well-documented, but its therapeutic application is limited due to low solubility, poor stability, and inadequate bioavailability. Research has focused on addressing these limitations by encapsulating BITC in chitosan nanoparticles, enhancing its solubility, stability, and providing controlled delivery. These nanoparticles show promise in increasing the therapeutic potential of BITC, especially in biological applications (Uppal et al., 2018) Uppal et al., 2018.

Antimicrobial Properties

BITC has been identified as effective against methicillin-resistant Staphylococcus aureus (MRSA), particularly in isolates from diabetic foot-ulcer patients. This study underscores the potential of BITC and similar compounds in addressing significant bacterial threats, highlighting the strong relationship between the chemical structure of isothiocyanates and their antibacterial effectiveness (Dias et al., 2014) Dias et al., 2014.

Microbial Production of BITC

Efforts to produce BITC in Escherichia coli involved gene mining, pathway engineering, and protein modification. This research is pivotal in the field of biotechnology, aiming at large-scale production of BITC and other isothiocyanates, with potential nutraceutical and pharmaceutical applications (Liu et al., 2016) Liu et al., 2016.

Bioconjugation for Medicinal Chemistry

Research into protein labeling, a critical process in medicinal chemistry and chemical biology, has highlighted the use of benzyl-isothiocyanate-activated fluorescent dyes. This study reflects the importance of specific labeling of biomolecules in target discovery, validation, and diagnostics (Petri et al., 2020) Petri et al., 2020.

Chemoprevention and Cancer Therapy

BITC has been extensively studied for its chemopreventive properties against various cancers. It modulates several signaling pathways involved in apoptosis, cell proliferation, cell cycle arrest, metastasis, and angiogenesis, holding promise for cancer prevention and therapy. The review by Dinh et al. (2021) emphasizes the need for more studies to validate BITC's effectiveness in humans, potentially revolutionizing cancer treatment approaches (Dinh et al., 2021) Dinh et al., 2021.

Mechanism of Action

Target of Action

Benzyl Isothiocyanate-d7 (BITC-d7) is a deuterated form of Benzyl Isothiocyanate (BITC), a secondary metabolite found in cruciferous species . BITC has been shown to exhibit potent antimicrobial activity, particularly against Pseudomonas aeruginosa and Campylobacter jejuni . It also inhibits the migration and invasion of mouse melanoma cells .

Mode of Action

BITC-d7, like its non-deuterated counterpart, is believed to interact with its targets in a way that disrupts major metabolic processes, leading to cell death . For instance, it has been shown to inhibit spore germination in Botrytis cinerea , a plant pathogen . This inhibition is attributed to the disruption of the plasma membrane integrity and induction of reactive oxygen species (ROS) accumulation in the spores .

Biochemical Pathways

BITC-d7 is thought to modulate several biochemical pathways. It has been shown to inhibit cytochrome P450 enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . In particular, it has been found to upregulate the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), hemoxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase (NQO1), which are key players in the body’s defense against oxidative stress .

Pharmacokinetics

It is known that bitc, the non-deuterated form, can be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .

Result of Action

The action of BITC-d7 results in a variety of molecular and cellular effects. For instance, it has been shown to exhibit comparable or better antimicrobial activity than gentamycin sulfate, a commonly used antibiotic, against Pseudomonas aeruginosa infection .

Action Environment

The action of BITC-d7 can be influenced by environmental factors. For instance, its antimicrobial activity against Pseudomonas aeruginosa was observed under in vitro conditions . More research is needed to understand how different environmental factors influence the action, efficacy, and stability of BITC-d7.

Safety and Hazards

BITC-d7 may pose risks such as serious damage to eyes, danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

Future Directions

Research suggests that BITC-d7 has potential as a chemotherapeutic agent against various types of cancer, including gastric cancer and colorectal cancer . Further studies are needed to confirm its chemotherapeutic potential and to explore its potential as an epigenetic therapeutic strategy .

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[dideuterio(isothiocyanato)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKCFLQDBWCQCV-XZJKGWKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N=C=S)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl Isothiocyanate-d7

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